N-cyclopropyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
The compound "N-cyclopropyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide" is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with a hydroxymethyl group, a thioether-linked 2,4-dimethoxyphenylamino moiety, and an N-cyclopropylacetamide side chain.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-27-14-5-6-15(16(7-14)28-2)22-18(26)11-29-19-20-8-13(10-24)23(19)9-17(25)21-12-3-4-12/h5-8,12,24H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWOFFXUOUJHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Molecular weights calculated based on structural analysis.
Substituent Effects
- 2,4-Dimethoxyphenyl (Target Compound): Methoxy groups enhance solubility via hydrogen bonding and may improve membrane permeability compared to non-polar substituents .
- Benzodioxole () : Similar to dimethoxyphenyl but with a fused oxygen ring, which may alter electronic distribution and binding kinetics .
NMR and Spectroscopic Insights
Comparative NMR studies (e.g., ) reveal that substituents at positions 2 and 5 of the imidazole ring significantly shift proton environments. For instance:
- Hydroxymethyl groups (Target Compound, –10) deshield adjacent protons due to electronegative oxygen .
- Thioether linkages cause upfield shifts in nearby protons compared to sulfonyl groups .
Physicochemical Properties
- Solubility : The 2,4-dimethoxyphenyl group enhances water solubility compared to trifluoromethyl or benzenesulfonyl analogues.
- Stability : Thioether linkages may confer resistance to oxidative degradation compared to sulfonamides .
- Lumping Strategy : Compounds with similar backbones (e.g., imidazole-acetamide hybrids) may exhibit parallel degradation pathways, enabling predictive modeling .
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